molecular formula C10H22N2S B13317802 1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine CAS No. 1096322-87-0

1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine

Cat. No.: B13317802
CAS No.: 1096322-87-0
M. Wt: 202.36 g/mol
InChI Key: ASTBISGPXATTJW-UHFFFAOYSA-N
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Description

1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a 3-(methylsulfanyl)propyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method involves the alkylation of piperidine with 3-(methylsulfanyl)propyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and receptor binding.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(methylsulfanyl)propyl]-1-(propan-2-yl)piperidin-4-amine
  • 1-Methyl-N-[3-(methylsulfanyl)phenyl]piperidin-4-amine

Uniqueness

1-Methyl-N-[3-(methylsulfanyl)propyl]piperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

CAS No.

1096322-87-0

Molecular Formula

C10H22N2S

Molecular Weight

202.36 g/mol

IUPAC Name

1-methyl-N-(3-methylsulfanylpropyl)piperidin-4-amine

InChI

InChI=1S/C10H22N2S/c1-12-7-4-10(5-8-12)11-6-3-9-13-2/h10-11H,3-9H2,1-2H3

InChI Key

ASTBISGPXATTJW-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NCCCSC

Origin of Product

United States

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